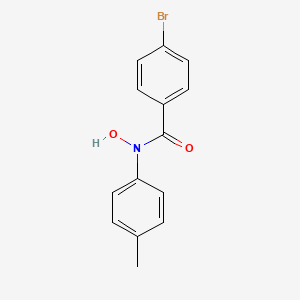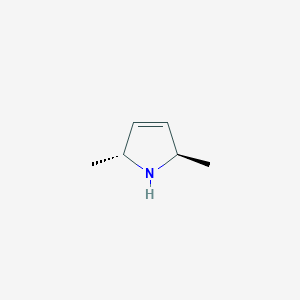
Uranium diboride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranium diboride, also known as uranium boride, is a compound consisting of uranium and boron with the chemical formula UB₂. It is a very stable glassy boride material that is insoluble in water. This compound is being explored for various applications, including its use in high entropy alloys, immobilization of uranium-based radioactive waste, and as a potential nuclear fuel material due to its high density and thermal conductivity .
Métodos De Preparación
Uranium diboride can be synthesized through several methods:
Borocarbothermic Reduction: This method involves the reduction of uranium dioxide (UO₂) with boron carbide (B₄C), carbon ©, and diboron trioxide (B₂O₃). The reaction is typically carried out in a vacuum furnace at temperatures up to 1800°C.
Direct Reactive Melting: This method involves the direct melting of boron and uranium.
Análisis De Reacciones Químicas
Uranium diboride undergoes various chemical reactions, including:
Oxidation: When exposed to flowing air atmospheres, this compound oxidizes to form this compound oxide (UB₂O₆).
Common reagents used in these reactions include boron carbide, carbon, and diboron trioxide. The major products formed from these reactions are this compound oxide and other uranium-boron compounds.
Aplicaciones Científicas De Investigación
Uranium diboride has several scientific research applications:
Nuclear Fuel: Due to its high thermal conductivity and uranium density, this compound is being considered as a component for advanced technology fuel (ATF) concepts.
Radioactive Waste Immobilization: This compound is explored as a method for immobilizing uranium-based radioactive waste, rendering it safe for long-term storage.
High Entropy Alloys: It is being investigated as an ingredient in high entropy alloys due to its stability and thermal properties.
Mecanismo De Acción
The mechanism by which uranium diboride exerts its effects is primarily related to its high thermal conductivity and stability. In nuclear fuel applications, it enhances the thermal conductivity of the fuel matrix, allowing for better heat dissipation. The molecular targets and pathways involved include the interaction of uranium and boron atoms, which form a stable boride structure that can withstand high temperatures and oxidative environments .
Comparación Con Compuestos Similares
Uranium diboride can be compared with other uranium borides such as uranium tetraboride (UB₄) and uranium dodecaboride (UB₁₂). These compounds share similar properties but differ in their boron content and structural stability. This compound is unique due to its balance of high thermal conductivity and stability, making it a promising candidate for nuclear fuel applications .
Similar compounds include:
- Uranium Tetraboride (UB₄)
- Uranium Dodecaboride (UB₁₂)
- Uranium Carbide (UC)
- Uranium Mononitride (UN)
Each of these compounds has distinct properties that make them suitable for various applications in the nuclear industry.
Propiedades
Número CAS |
12007-36-2 |
|---|---|
Fórmula molecular |
B2U |
Peso molecular |
259.66 g/mol |
Nombre IUPAC |
bis(boranylidyne)uranium |
InChI |
InChI=1S/2B.U |
Clave InChI |
QPXOIGGWJBMJIH-UHFFFAOYSA-N |
SMILES canónico |
B#[U]#B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



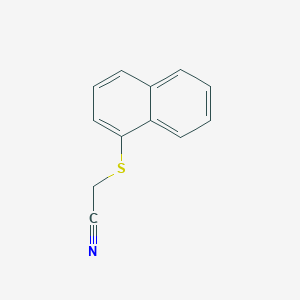
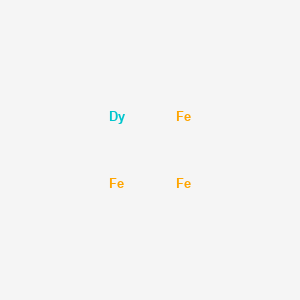
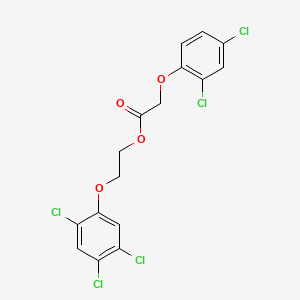

![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
